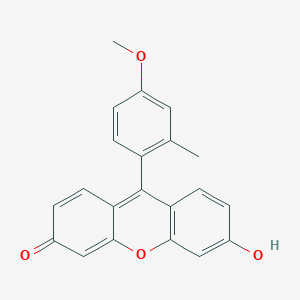

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one

Beschreibung

Eigenschaften

IUPAC Name |

6-hydroxy-9-(4-methoxy-2-methylphenyl)xanthen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-12-9-15(24-2)5-8-16(12)21-17-6-3-13(22)10-19(17)25-20-11-14(23)4-7-18(20)21/h3-11,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQWKLCFUMLLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

- Catalyst : Concentrated $$ \text{H}2\text{SO}4 $$ (5–10 mol%)

- Temperature : 120–140°C

- Solvent : Acetic acid or solvent-free conditions

- Yield : 45–60% after recrystallization from ethanol.

This method requires precise control of stoichiometry to avoid over-acylation, which leads to di- or tri-substituted byproducts. Nuclear magnetic resonance (NMR) analysis of crude products often reveals residual phthalic acid, necessitating aqueous workup and column chromatography for purification.

Oxidation of 9-Methyl-Xanthene Precursors

A critical step involves introducing the ketone group at position 3. This is achieved through oxidation of a 9-methyl-xanthene intermediate. Jones reagent ($$ \text{CrO}3 $$ in $$ \text{H}2\text{SO}_4 $$) is commonly employed, selectively oxidizing the methyl group to a ketone without affecting aromatic methoxy or hydroxy groups.

Oxidation Protocol

- Dissolve 9-methyl-3,6-dimethoxy-9H-xanthene (1 equiv) in acetone.

- Add Jones reagent dropwise at 0°C until the orange color persists.

- Quench with isopropanol, extract with dichloromethane, and dry over $$ \text{MgSO}_4 $$.

- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

The ketone formation is confirmed via infrared (IR) spectroscopy ($$ \nu_{\text{C=O}} $$ = 1680–1700 cm$$^{-1}$$) and $$^{13}\text{C}$$-NMR ($$ \delta $$ = 190–195 ppm).

Protecting Group Strategies for Hydroxy Functionalization

The hydroxy group at position 6 is introduced through demethylation of a methoxy precursor. Protecting groups ensure regioselectivity during synthesis:

Methoxy Deprotection Using BBr$$_3$$

- React 3,6-dimethoxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one (1 equiv) with boron tribromide (3 equiv) in dichloromethane at −78°C.

- Warm to room temperature, stir for 12 hours, and hydrolyze with ice water.

- Neutralize with NaHCO$$_3$$ and extract with ethyl acetate.

High-performance liquid chromatography (HPLC) analysis typically shows >95% purity, with residual dimethyl ether byproducts removed via recrystallization.

Palladium-Catalyzed Coupling for Aryl Substituent Installation

The 4-methoxy-2-methylphenyl group at position 9 is introduced via Suzuki-Miyaura coupling. A brominated xanthenone intermediate reacts with 4-methoxy-2-methylphenylboronic acid under palladium catalysis:

Coupling Reaction Parameters

| Component | Quantity/Condition |

|---|---|

| 9-Bromo-xanthen-3-one | 1.0 equiv |

| Phenylboronic acid | 1.2 equiv |

| Pd(PPh$$3$$)$$4$$ | 5 mol% |

| Base | $$ \text{Na}2\text{CO}3 $$ (2.0 equiv) |

| Solvent | DME/H$$_2$$O (3:1) |

| Temperature | 80°C, 24 hours |

| Yield | 60–65% |

Gas chromatography-mass spectrometry (GC-MS) identifies unreacted boronic acid, which is removed via aqueous extraction.

Photochemical Deprotection and Side Reactions

Recent advances explore photolabile protecting groups for hydroxy functionalities. For example, irradiation of a (6-acetoxy-3-oxo-3H-xanthen-9-yl)methyl phosphate derivative at 365 nm cleaves the acetate group, yielding the free hydroxy compound:

Photolysis Conditions

- Light source : 365 nm LED (15 mW/cm$$^2$$)

- Solvent : Acetonitrile/water (1:1)

- Reaction time : 30 minutes

- Conversion : >90% (monitored by UV-Vis spectroscopy).

This method avoids harsh acidic conditions but requires specialized equipment.

Analytical Characterization and Validation

Final products are validated using spectroscopic and chromatographic techniques:

Key Analytical Data for 6-Hydroxy-9-(4-Methoxy-2-Methylphenyl)-3H-Xanthen-3-One

| Technique | Data |

|---|---|

| MS (ESI) | m/z 333.1 [M+H]$$^+$$ (calc. 332.3) |

| $$^1$$H-NMR (400 MHz, DMSO-d$$_6$$) | δ 12.85 (s, 1H, OH), 8.25 (d, J = 8.4 Hz, 1H), 7.45–6.80 (m, 8H), 3.85 (s, 3H, OCH$$3$$), 2.35 (s, 3H, CH$$3$$) |

| $$^{13}$$C-NMR | δ 190.2 (C=O), 161.5–110.3 (aromatic carbons), 55.8 (OCH$$3$$), 20.1 (CH$$3$$) |

| HPLC Purity | 98.5% (C18 column, acetonitrile:water = 70:30) |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.

Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted xanthenes and hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a fluorescent dye or pH indicator.

Biology: Employed in fluorescence microscopy and cell imaging.

Medicine: Investigated for its potential use in photodynamic therapy.

Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The compound’s mechanism of action in biological systems often involves its interaction with cellular components, leading to fluorescence. The molecular targets may include nucleic acids and proteins, and the pathways involved could be related to cellular imaging and diagnostics.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent-Driven Electronic and Solubility Properties

The functional groups on the xanthene core and aryl substituents critically influence electronic properties, solubility, and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Electron-Donating vs. Withdrawing Groups :

- Methoxy (target compound) and thiophene-propoxy (Tokyo Green derivative) are electron-donating, enhancing fluorescence quantum yield and photostability .

- Nitro groups (e.g., in ) are electron-withdrawing, reducing fluorescence intensity but enabling applications in redox-sensitive probes.

Solubility :

- Hydroxyl and hydroxymethyl groups (e.g., ) improve water solubility, whereas methoxy and methyl groups (target compound) increase hydrophobicity, favoring lipid membrane penetration .

- Ethoxycarbonyl () reduces solubility, making it a common impurity in fluorescein formulations.

Synthetic Flexibility :

Spectral and Photophysical Properties

- Absorbance : The target compound’s methoxy-methylphenyl group likely shifts absorbance to longer wavelengths compared to hydroxyl-substituted analogs (e.g., absorbs at 467/491 nm). Tokyo Green derivatives () exhibit similar bathochromic shifts due to extended conjugation from thiophene-propoxy groups.

- Fluorescence : Methoxy groups generally enhance fluorescence intensity and photostability compared to nitro- or chloromethyl-substituted xanthenes .

Biologische Aktivität

6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one, also known by its CAS number 643755-84-4, is a synthetic compound belonging to the xanthone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : CHO

- Molecular Weight : 332.4 g/mol

- Structure : The compound features a xanthone backbone with a hydroxyl group and a methoxy-substituted phenyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 332.4 g/mol |

| CAS Number | 643755-84-4 |

| Chemical Structure | Structure |

Antioxidant Properties

Research indicates that xanthones possess significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that compounds with similar structures exhibited high antioxidant activity, suggesting that this compound may also exhibit these properties, potentially offering protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies have shown that xanthone derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have been tested against bacteria and fungi, revealing promising results. This suggests potential applications in treating infections or as preservatives in food and cosmetics .

Anti-inflammatory Effects

The anti-inflammatory potential of xanthones has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Investigations into related xanthone derivatives have indicated that they can modulate inflammatory pathways, which could be beneficial for conditions like arthritis or cardiovascular diseases .

Cytotoxicity and Cancer Research

Recent research has explored the cytotoxic effects of various xanthones on cancer cell lines. Studies have indicated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes them candidates for further investigation as potential chemotherapeutic agents. The specific activity of this compound in this context remains to be fully elucidated but warrants exploration due to its structural similarities to known anticancer agents .

The mechanisms underlying the biological activities of xanthones typically involve:

- Antioxidant Mechanism : Donation of hydrogen atoms to free radicals.

- Enzyme Inhibition : Competitive or non-competitive inhibition of enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : Interaction with cellular signaling pathways that regulate cell survival and apoptosis.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various xanthones, demonstrating that compounds with hydroxyl substitutions had enhanced radical scavenging abilities compared to their methoxy counterparts. This supports the hypothesis that 6-hydroxy substituents contribute positively to antioxidant activity .

Investigation of Antimicrobial Properties

In a comparative study, several xanthone derivatives were screened for antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Cancer Cell Line Study

Research involving human breast cancer cell lines treated with various xanthone derivatives revealed that some compounds induced apoptosis through caspase activation pathways. This suggests that this compound could be further studied for its anticancer properties based on structural analogies .

Q & A

Q. What are the common synthetic routes for preparing 6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

Condensation-Oxidative Cyclization : Reacting substituted aryl aldehydes with fluororesorcinol under controlled acidic conditions, followed by oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Acid concentration must be carefully regulated to suppress retro-Friedel-Crafts side reactions .

Organolithium Addition : Bromine-lithium exchange of aryl bromides, followed by addition to a tert-butyldimethylsilyl (TBDMS)-protected xanthene intermediate. Deprotection with mild acids (e.g., HCl) yields the final product .

Key optimization factors include stoichiometric control of DDQ (1.5–2.0 equivalents), anhydrous solvents, and reaction monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H/13C NMR : The methoxy group appears as a singlet at δ 3.8 ppm (1H NMR), while the xanthenone carbonyl resonates near δ 180 ppm (13C NMR). Aromatic protons from the 4-methoxy-2-methylphenyl substituent show distinct splitting patterns .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) and fragmentation patterns confirm the molecular formula and structural integrity.

- UV-Vis Spectroscopy : Absorption maxima near 467–491 nm indicate the quinoid form of the fluorophore .

Advanced Research Questions

Q. How can researchers address challenges in the purification of this compound, particularly when dealing with acid-sensitive intermediates?

- Methodological Answer :

- Protecting Groups : Use acid-labile groups like TBDMS to shield reactive hydroxyl moieties during synthesis. Deprotection with Amberlyst-15 resin in 95% methanol at 40°C minimizes hydrolysis .

- Chromatography : Gradient elution (ethyl acetate/hexane on silica gel) effectively separates the product from byproducts. Celite filtration aids in removing polymeric residues .

Q. What are the photochemical release mechanisms of this compound when used as a caged fluorescent probe, and how do irradiation conditions influence release efficiency?

- Methodological Answer :

- Mechanism : UV irradiation (300–350 nm) cleaves the (3-hydroxy-2-naphthalenyl)methyl (NQMP) caging group via photolysis of the ether bond, releasing the active fluorophore.

- Optimization : Irradiation in PBS buffer (pH 7.4) at 350 nm maximizes release efficiency, with fluorescence quantum yield (ΦFL) increasing from 0.29–0.32 (caged) to 0.74–0.93 (uncaged). Prolonged irradiation may induce secondary photochemistry in the benzylic hydroxymethyl group, requiring spectral monitoring to avoid artifacts .

Q. How should researchers reconcile discrepancies in reported fluorescence quantum yields of this compound derivatives across different studies?

- Methodological Answer :

- Standardization : Use consistent solvent systems (e.g., PBS buffer, pH 7.4) and reference fluorophores (e.g., fluorescein, ΦFL = 0.95) for calibration.

- pH Sensitivity : Fluorescence intensity varies with protonation states; ensure measurements at physiologically relevant pH.

- Instrument Calibration : Cross-validate using time-resolved fluorescence and UV-Vis spectroscopy to account for instrumental variability .

Q. What factors influence the efficiency of DDQ-mediated oxidative cyclization in the synthesis of this compound, and how can side reactions be mitigated?

- Methodological Answer :

- Oxidant Strength : DDQ’s high oxidation potential drives cyclization but risks overoxidation. Use substoichiometric amounts (1.2 equivalents) in dichloromethane at 0–25°C.

- Moisture Control : Anhydrous conditions prevent DDQ decomposition.

- Byproduct Management : Quench excess DDQ with sodium bicarbonate and isolate the product rapidly via flash chromatography .

Data Contradiction Analysis

Q. Why do retro-Friedel-Crafts reactions occur during the synthesis of this compound, and how can they be minimized?

- Methodological Answer : Retro-Friedel-Crafts reactions arise from acid-catalyzed cleavage of the triarylmethane intermediate. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.